N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of the dichlorophenyl group adds to its reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide typically involves the formation of the 1,3,4-oxadiazole ring followed by the introduction of the dichlorophenyl and cyclohexanecarboxamide groups. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dichlorophenyl)succinamic acid: Shares the dichlorophenyl group but differs in the rest of the structure.
N-[(2,5-Dichlorophenyl)carbamothioyl]cyclohexanecarboxamide: Similar in having the dichlorophenyl and cyclohexanecarboxamide groups but contains a thiourea moiety instead of the oxadiazole ring.
Uniqueness
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts stability and versatility in chemical reactions
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-10-6-7-12(17)11(8-10)14-19-20-15(22-14)18-13(21)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHNZTRNEFQVCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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